molecular formula C12H15NO2 B2499332 N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2034352-68-4

N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No. B2499332
CAS RN: 2034352-68-4
M. Wt: 205.257
InChI Key: PBFFTRFVSNFOHG-UHFFFAOYSA-N
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Description

“N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide” is a chemical compound with the molecular formula C13H15NO4 . It has a molecular weight of 249.27 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a furan ring attached to a cyclohexene ring via a methylene bridge and an amide group .


Physical And Chemical Properties Analysis

The melting point of “this compound” is between 135 - 137 degrees Celsius .

Scientific Research Applications

Bio-based Polyamides Synthesis

Bio-based polyamides have been synthesized from components like dimethyl furan-2,5-dicarboxylate, showcasing a potential application of furan derivatives in creating sustainable materials. These polyamides exhibit high glass transition temperatures and poor crystallization, attributed to the asymmetric rigid structure of cyclohexane and furan. The molecular weight of these polymers is relatively low, which is believed to be due to the large steric hindrance from cyclohexane and furan, along with side reactions such as N-methylation and decarboxylation. This research underlines the potential of furan derivatives in developing bio-based plastics with specific thermal and solubility properties (Lei Mao, Li Pan, Bomou Ma, & Yong He, 2021).

Neuroinflammation Imaging

Furan derivatives have been identified for their application in PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is significant for the noninvasive imaging of neuroinflammation, which is a key factor in a variety of neuropsychiatric disorders. The specific furan derivative [11C]CPPC demonstrates high brain uptake in models of neuroinflammation, offering insights into microglial activity and the potential to monitor neuroinflammatory effects of treatments (A. Horti et al., 2019).

Antimicrobial Activity

A thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, has been synthesized and shown to possess antimicrobial activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This study highlights the potential pharmacological applications of furan derivatives in developing new antimicrobial agents. The antimicrobial properties, coupled with the structural and electronic characterizations through X-ray diffraction and DFT modeling, suggest these compounds as promising candidates for further pharmacological exploration (Sukriye Cakmak et al., 2022).

High-Performance Materials

Research on furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides presents these materials as sustainable alternatives to polyphthalamides, with applications as high-performance materials. The enzymatic polymerization method used in producing poly(octamethylene furanamide) (PA8F) yields polymers with high molecular weight and comparable thermal properties to their petrochemical counterparts. These findings underscore the role of furan derivatives in the development of environmentally friendly materials with significant commercial interest (Yi Jiang et al., 2015).

Safety and Hazards

The safety information available indicates that “N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide” may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle the compound with care and use appropriate safety measures .

properties

IUPAC Name

N-(furan-2-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(10-5-2-1-3-6-10)13-9-11-7-4-8-15-11/h1-2,4,7-8,10H,3,5-6,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFFTRFVSNFOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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